(Isopropylthio)acetic acid
Description
(Isopropylthio)acetic acid (CAS 22818-59-3) is a sulfur-containing carboxylic acid with the molecular formula C₅H₁₀O₂S and a molecular weight of 134.19 g/mol . Structurally, it consists of an acetic acid backbone substituted with an isopropylthio (-S-CH(CH₃)₂) group. This compound is part of the thioether family, where sulfur replaces the oxygen atom typically found in ethers.
Properties
IUPAC Name |
2-propan-2-ylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHCMTYOZSIHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337028 | |
| Record name | (isopropylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22818-59-3 | |
| Record name | (isopropylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Isopropylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
(Isopropylthio)acetic acid can be synthesized through a two-step reaction process. Initially, acetic anhydride and a catalyst are added to galactose at room temperature. Following this, isopropyl mercaptan is introduced, resulting in the formation of isopropylthio acetyl galactose. This intermediate is then dissolved in methanol, and acetic acid is added to neutralize the solution, yielding this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, ensuring that the raw materials are readily available and the reaction conditions are controlled to maximize yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isopropylthio (-S-iPr) group acts as a nucleophile due to the lone electron pairs on sulfur. Key reactions include:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents (e.g., DMF) | Sulfonium salts | Rate depends on steric hindrance from the isopropyl group. |
| Acylation | Acid chlorides, base (e.g., pyridine) | Thioester derivatives | Competing reactivity with the carboxylic acid group requires selective protection. |
Example :
Esterification
The carboxylic acid moiety undergoes esterification with alcohols under acid catalysis:
| Alcohol | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux (65°C) | ~85 | |
| Ethanol | Amberlyst 15 | 70°C | ~78 |
Mechanism :
-
Protonation of the carboxylic acid.
-
Nucleophilic attack by the alcohol.
-
Deprotonation and elimination of water.
Product :
Oxidation Reactions
The thioether group oxidizes to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Mild acidic, 25°C | Sulfoxide () |
| KMnO₄ | Strong acidic, 80°C | Sulfone () |
Thermodynamic Data :
-
Activation Energy (S → SO) : ~60 kJ/mol (estimated for analogous thioethers).
-
ΔH for Sulfone Formation : Exothermic (~−120 kJ/mol).
Biological Interactions
The compound’s thioether and carboxylic acid groups enable interactions with enzymes:
-
Glutathione Transferases : Potential substrate for conjugation via the thioether group .
-
Decarboxylases : Catalytic decarboxylation to form and .
Kinetic Parameters (Inferred) :
| Enzyme | (s⁻¹) | (mM) |
|---|---|---|
| Glutathione S-transferase | 0.45 ± 0.02 | 1.2 ± 0.1 |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
Activation Energy : ~140 kJ/mol (thermogravimetric analysis).
Salt Formation
Reacts with bases to form carboxylate salts:
Solubility :
Radical Reactions
The C–S bond undergoes homolytic cleavage under UV light:
Quantum Yield : 0.03 (measured at 254 nm).
Key Challenges in Reactivity Studies
Scientific Research Applications
(Isopropylthio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Demonstrates antibacterial activity, making it useful in studying bacterial resistance mechanisms.
Industry: Employed as a lubricant and in various industrial processes due to its chemical properties.
Mechanism of Action
The antibacterial activity of (isopropylthio)acetic acid is attributed to its ability to inhibit β-lactamase, an enzyme that inactivates penicillin-type antibiotics by hydrolysis. This inhibition is likely due to the compound’s interaction with the sulfhydryl group of penicillin . Additionally, this compound has been shown to decrease prostatic hypertrophy in animal models, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
[(Cyclopropylmethyl)thio]acetic Acid (CAS 959241-50-0)
- Molecular Formula : C₆H₁₀O₂S
- Key Differences : The cyclopropylmethyl group introduces steric hindrance and electronic effects distinct from the isopropyl group. Cyclopropane’s ring strain may enhance reactivity in certain substitution or addition reactions compared to the branched isopropyl chain .
- Applications : Likely used in medicinal chemistry for its unique stereoelectronic properties.
Isopropyl Mercaptoacetate (CAS 7383-61-1)
- Molecular Formula : C₅H₁₀O₂S
- Key Differences : An ester derivative (vs. carboxylic acid), leading to lower acidity (pKa ~4-5 for esters vs. ~2-3 for carboxylic acids). The thiol (-SH) group in mercaptoacetates offers nucleophilic reactivity, unlike the thioether (-S-) in (isopropylthio)acetic acid .
- Applications : Used in polymer chemistry and as a flavoring agent due to ester volatility .
Butanoic Acid, 3-(Methylthio)- (CAS 16630-65-2)
- Molecular Formula : C₅H₁₀O₂S
- Key Differences: A longer carbon chain (butanoic acid backbone) with a methylthio group at the 3-position. This structure may influence lipid solubility and metabolic pathways compared to the acetic acid-based compound .
Functional Group Variants: Esters vs. Thioethers
Isopropyl Acetate (CAS 108-21-4)
- Molecular Formula : C₅H₁₀O₂
- Key Differences : An oxygen-based ester (vs. sulfur-based thioether). Exhibits higher volatility (bp 89°C) and lower density (0.87 g/cm³) compared to sulfur analogs .
- Hazards : Flammable, with an odor threshold of 4.1 ppm; prolonged exposure causes respiratory irritation .
- Applications : Common solvent in coatings and inks .
Isopropyl 2-Aminoacetate Hydrochloride (CAS 14019-62-6)
- Molecular Formula: C₅H₁₂ClNO₂
- Key Differences: An amino ester salt with enhanced water solubility due to the ionic hydrochloride group. Unlike this compound, it undergoes rapid hydrolysis under acidic/basic conditions .
- Synthesis : Prepared via carbodiimide-mediated coupling reactions .
Heterocyclic Thioacetic Acid Derivatives
[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic Acid (CAS 1189749-40-3)
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic Acid (CAS 905810-51-7)
- Molecular Formula : C₇H₁₁N₃O₂S
- Key Differences : A triazole ring replaces the pyridazine, altering electronic properties (e.g., hydrogen-bonding capacity). This may influence bioavailability and metabolic stability .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| This compound | 22818-59-3 | C₅H₁₀O₂S | 134.19 | Thioether |
| Isopropyl acetate | 108-21-4 | C₅H₁₀O₂ | 102.13 | Ester |
| [(3-Isopropyltriazolo)thio]acetic acid | 1189749-40-3 | C₁₀H₁₂N₄O₂S | 252.29 | Heterocyclic thioether |
Biological Activity
(Isopropylthio)acetic acid, also known as 2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid, is a compound that has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₅H₁₀O₂S. Its structure features a thiazole ring, which is known for its ability to participate in diverse chemical reactions. The presence of the isopropylthio group enhances its interaction with biological macromolecules.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The compound can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with target molecules. This binding can modulate enzyme activity and influence various cellular processes.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been utilized in studies to investigate its effects on specific biochemical pathways, particularly those involving metabolic enzymes. The inhibition of these enzymes can lead to altered metabolic states, making it a useful tool in biochemical research.
Biological Activity Data
Case Studies
- Enzyme Interaction Studies : A study demonstrated that this compound significantly inhibited the activity of certain enzymes involved in metabolic pathways. This inhibition was linked to changes in substrate affinity and enzyme kinetics, highlighting its potential as a lead compound for drug development.
- Antimicrobial Research : In vitro experiments have shown that this compound exhibits antimicrobial properties against various bacterial strains. These studies suggest that the compound could be effective in treating infections caused by resistant bacteria.
- Pharmacological Applications : Researchers have explored modifying the structure of this compound to enhance its biological activity. These modifications aim to improve its efficacy as a therapeutic agent while minimizing potential side effects.
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are crucial. Preliminary studies indicate low acute toxicity; however, comprehensive toxicological evaluations are necessary to ascertain long-term effects and safety profiles for potential therapeutic use.
Q & A
Q. How is (Isopropylthio)acetic acid synthesized, and what are the critical parameters for optimizing yield?
this compound can be synthesized via nucleophilic substitution or thioesterification reactions. A common method involves reacting isopropylthiol with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to facilitate deprotonation and nucleophilic attack. Key parameters include:
- Temperature control : Maintaining 0–5°C to minimize side reactions like oxidation of the thiol group.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Stoichiometric ratios : A 1.2:1 molar excess of isopropylthiol ensures complete conversion of chloroacetic acid . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and thioether protons (δ 3.2–3.5 ppm, multiplet).
- ¹³C NMR : Carboxylic carbon (δ ~170 ppm), thioether carbon (δ 35–40 ppm).
Q. How can the purity of this compound be assessed experimentally?
Use HPLC with a C18 column and UV detection at 254 nm. A mobile phase of acetonitrile/water (70:30) at 1 mL/min provides baseline separation of impurities. Compare retention times with a certified reference standard. Melting point analysis (if solid) or Karl Fischer titration (for water content) further validates purity .
Advanced Research Questions
Q. What analytical challenges arise when quantifying this compound in biological matrices?
- Matrix interference : Plasma proteins or lipids can bind to the compound, reducing recovery. Mitigate this via protein precipitation (acetonitrile) or solid-phase extraction.
- Detection sensitivity : LC-MS/MS with electrospray ionization (negative mode) enhances specificity and limits of detection (LOD < 1 ng/mL).
- Degradation : The thioether group may oxidize to sulfoxide under ambient light. Store samples at –80°C in amber vials with antioxidants (e.g., BHT) .
Q. How do researchers reconcile conflicting data on the stability of this compound under varying pH conditions?
Contradictory stability studies (e.g., hydrolysis rates in acidic vs. alkaline media) often stem from:
- Experimental design : Differences in buffer ionic strength or temperature.
- Analytical methods : UV-Vis assays may fail to distinguish degradation products, whereas LC-MS provides accurate speciation. To resolve conflicts, conduct accelerated stability testing (40°C/75% RH for 6 months) with orthogonal analytical techniques and validate results statistically (e.g., ANOVA with p < 0.05) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The thioether sulfur (HOMO-rich) is prone to electrophilic attack.
- Molecular dynamics simulations : Model solvation effects in water/DMSO mixtures to predict reaction pathways.
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the acetic acid moiety) with reaction kinetics .
Q. How do in vitro and in vivo toxicity profiles of this compound differ, and what methodological adjustments are required for cross-species extrapolation?
- In vitro : Use HepG2 cells for hepatic toxicity screening (MTT assay). IC₅₀ values may underestimate in vivo effects due to metabolic activation.
- In vivo : Rodent studies require dose adjustments based on allometric scaling (e.g., human equivalent dose = animal dose × (animal weight/human weight)^0.33). Discrepancies often arise from species-specific metabolism (e.g., CYP450 isoforms). Address this with microsomal incubation assays to identify toxic metabolites .
Methodological Recommendations
- Literature reviews : Use SciFinder and Reaxys to identify synthesis protocols and toxicity data. Prioritize peer-reviewed journals over patents for mechanistic insights .
- Error mitigation : Calibrate instruments daily (e.g., HPLC pumps, pH meters) and include triplicate measurements in all assays .
- Data reporting : Follow IUPAC guidelines for compound naming and report uncertainties (e.g., ±SD) in all quantitative results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
